molecular formula C17H24O5 B14235477 (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate CAS No. 532413-87-9

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate

Cat. No.: B14235477
CAS No.: 532413-87-9
M. Wt: 308.4 g/mol
InChI Key: VMUSNGRPSKZNBX-UHFFFAOYSA-N
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Description

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate is a chemical compound known for its unique structure and potential applications in various fields. It features a pyran ring with hydroxy and oxo substituents, linked to an undec-10-enoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate typically involves multi-step organic reactions. One common method includes the condensation of a pyran derivative with an undec-10-enoate precursor under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to a hydroxy group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy or oxo groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. These interactions can modulate the activity of target molecules and influence biological pathways .

Comparison with Similar Compounds

Uniqueness: (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate stands out due to its specific combination of a pyran ring and an undec-10-enoate chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

CAS No.

532413-87-9

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

(5-hydroxy-4-oxopyran-2-yl)methyl undec-10-enoate

InChI

InChI=1S/C17H24O5/c1-2-3-4-5-6-7-8-9-10-17(20)22-12-14-11-15(18)16(19)13-21-14/h2,11,13,19H,1,3-10,12H2

InChI Key

VMUSNGRPSKZNBX-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)O

Origin of Product

United States

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